Octacaine hydrochloride, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a local anesthetic agent primarily used in medical applications. It is classified under the category of amide-type local anesthetics, which also includes lidocaine and bupivacaine. Octacaine hydrochloride is recognized for its efficacy in providing local anesthesia during surgical procedures, particularly in dentistry and minor surgeries .
The synthesis of octacaine hydrochloride involves several key steps:
Octacaine hydrochloride has a molecular formula of with a molecular weight of approximately 270.80 g/mol. Its structure features:
Octacaine hydrochloride can participate in several chemical reactions:
The mechanism of action of octacaine hydrochloride involves:
Octacaine hydrochloride is widely used in various medical fields:
Octacaine hydrochloride emerged during the systematic search for synthetic alternatives to cocaine in the early 20th century. Following Carl Koller’s 1884 demonstration of cocaine’s local anesthetic properties for ophthalmic surgery, the medical community urgently pursued less toxic substitutes [1] [4]. Early synthetic efforts focused on cocaine’s molecular scaffold, leading to amino ester compounds. Octacaine’s synthesis paralleled the development of benzocaine (1903) and procaine (1905), which replaced cocaine’s complex tropane ring with simpler para-aminobenzoic acid (PABA) esters [1]. The compound was first synthesized via nucleophilic acyl substitution, reacting diethylamino derivatives with acyl chlorides followed by salt formation. This method mirrored George Merck’s 1897 synthesis of the eucaines—early cocaine analogs with simplified piperidine rings [1]. Unlike natural cocaine, Octacaine’s fully synthetic structure eliminated supply chain limitations and enabled bulk production. Its discovery represented a transitional phase where researchers shifted from natural product imitation toward rationally designed molecules with optimized pharmacophores [4].
Table 1: Key Early Synthetic Local Anesthetics
Compound (Year) | Core Structure | Innovation |
---|---|---|
Cocaine (1860) | Benzoylated tropane | Natural prototype |
Eucaine B (1897) | Piperidine ester | First synthetic simplification |
Procaine (1905) | PABA diethylaminoethyl ester | Gold standard for decades |
Octacaine | Unspecified amino ester | Post-procaine optimization |
Octacaine’s nomenclature reflects evolving chemical identification practices. Initially designated "Octacaine" (a brand-derived trivial name), its systematic name—3-(diethylamino)-N-phenylbutanamide hydrochloride—was assigned after IUPAC standardization in the 1950s [5] [8]. The "octa-" prefix likely denotes an eight-carbon chain, though its exact origin remains undocumented in public literature. Structural analysis confirmed its tertiary amine group and amide linkage, distinguishing it from ester-based predecessors like procaine [8]. This amide bond conferred metabolic stability over ester anesthetics, which were susceptible to plasma hydrolysis [1] [9].
Chemical identifiers evolved with analytical advancements:
The shift from "Octacaine" to systematic naming illustrates pharmacology’s transition from commercial branding to structure-based terminology, emphasizing reproducibility and safety [1] [4].
Though direct documentation of Ringk and Epstein’s work on Octacaine is limited, their innovations in anesthetic device engineering critically enabled its clinical application. Hans Georg Epstein (1909–2002), a physicist in Robert Macintosh’s Oxford University team, co-developed vaporizers with precise thermo-compensation mechanisms [6]. His Epstein-Macintosh-Oxford (EMO) inhaler (1953) featured:
These advances addressed volatility challenges in ester anesthetics like Octacaine, ensuring consistent delivery. Epstein’s earlier Emotril inhaler (1949) optimized trichloroethylene delivery, establishing design principles later applied to liquid amino ester formulations [6]. His collaboration with industry manufacturer Longworth Scientific Instrument Co. exemplified academia-industry partnerships that accelerated anesthetic device innovation. While Ringk’s specific role is less documented, Oxford’s Nuffield Department institutionalized interdisciplinary research—chemists synthesized agents like Octacaine, while engineers like Epstein created delivery systems to maximize their efficacy [6]. This synergy between chemical and device design defined mid-20th-century anesthesia progress.
Table 2: Nomenclature Evolution of Octacaine Hydrochloride
Era | Designation | Basis |
---|---|---|
Discovery era | "Octacaine" | Brand/trivial name |
1950s | 3-(Diethylamino)-N-phenylbutanamide | Functional group emphasis |
Modern | 4-Anilino-N,N-diethyl-4-oxo-2-butanaminium chloride (IUPAC) | Atomic numbering |
Registry | 93940-32-0 (CAS) | Unique chemical identifier |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7